(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound’s systematic IUPAC name is (3S,4R)-3-[[(1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-methoxyphenyl)piperidine hydrochloride , as defined by PubChem and regulatory guidelines. The name reflects its stereochemistry and functional groups:
- Stereochemical descriptors : The (3S,4R) configuration specifies the spatial arrangement of substituents on the piperidine ring.
- Core structure : A six-membered piperidine ring with two substituents:
- A 1,3-benzodioxol-5-yloxymethyl group at position 3.
- A 4-methoxyphenyl group at position 4.
- Counterion : Hydrochloride salt form, confirmed by the molecular formula.
The SMILES notation (COC1=CC=C([C@H]2[C@H](COC3=CC=C(OCO4)C4=C3)CNCC2)C=C1.Cl) further clarifies connectivity and stereochemistry. The benzodioxole moiety (1,3-benzodioxol-5-yl) is linked via an ether bridge to the piperidine ring, while the 4-methoxyphenyl group contributes aromatic and electron-donating properties.
CAS Registry Number and Regulatory Identifiers
The compound has distinct identifiers across regulatory frameworks:
These identifiers ensure traceability in pharmacopeial standards and regulatory submissions.
Molecular Formula and Weight Validation
The molecular formula C₂₀H₂₄ClNO₄ is consistent across PubChem, SynZeal, and ChemSpider. Key validations include:
- Molecular weight : Calculated as 377.9 g/mol (PubChem), matching theoretical values derived from atomic masses.
- Elemental composition :
The compound is cataloged under multiple aliases, reflecting its role as a pharmaceutical impurity and reference standard:
Commercial suppliers such as SynZeal and SynThink Chemicals list it for analytical use in drug development, particularly for ANDA filings. The compound’s InChIKey (WGRXGIJCIOCNHB-UHFFFAOYSA-N) and PubChem CID (91995531) enable precise database queries.
Properties
Molecular Formula |
C20H24ClNO4 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H |
InChI Key |
WGRXGIJCIOCNHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Nicotinic Acid Derivative
The nicotinic acid intermediate undergoes catalytic hydrogenation with platinum oxide (PtO₂) or Raney nickel in methanol at 50–60°C under 3–5 bar H₂ pressure. This step reduces the pyridine ring to a piperidine, yielding the cis-isomer with >90% selectivity.
Table 1: Hydrogenation Conditions
| Parameter | Specification |
|---|---|
| Catalyst | PtO₂ (2–5 wt%) |
| Solvent | Methanol/Ethanol (9:1) |
| Temperature | 50–60°C |
| Pressure | 3–5 bar H₂ |
| Reaction Time | 12–18 hours |
Methylation of Piperidine Intermediate
The piperidine nitrogen is methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in tetrahydrofuran (THF). This step introduces the 1-methyl group critical for SSRI activity. Optimal conditions use a 2:1 molar ratio of formaldehyde to piperidine at 80°C for 6 hours, achieving 85–92% yield.
Alkylation with Benzodioxolyloxymethyl Group
The benzodioxol-5-yloxymethyl side chain is introduced via nucleophilic substitution. 1,3-Benzodioxol-5-ol is reacted with chloromethyl ether in the presence of potassium carbonate (K₂CO₃) in acetone, forming the ether linkage. This intermediate is then coupled to the piperidine scaffold using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to retain stereochemistry.
Chiral Resolution and Hydrochloride Formation
Diastereomeric Salt Formation
The racemic mixture is resolved using L-(+)-tartaric acid in ethanol/water (4:1). The (3S,4R)-enantiomer selectively crystallizes, yielding >98% enantiomeric excess (ee). Recrystallization from isopropanol further purifies the product.
Hydrochloride Salt Precipitation
The free base is dissolved in ethyl acetate and treated with concentrated HCl (37%) at 0–5°C. The hydrochloride salt precipitates as a white crystalline solid, filtered and washed with cold diethyl ether. Lyophilization ensures residual solvent removal, achieving 99.5% purity by HPLC.
Table 2: Hydrochloride Formation Parameters
| Parameter | Specification |
|---|---|
| Solvent | Ethyl acetate |
| Acid | HCl (37%) |
| Temperature | 0–5°C |
| Yield | 78–85% |
| Purity (HPLC) | ≥99.5% |
Purification and Analytical Characterization
Column Chromatography
Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (3:1 to 1:2). Fractions containing the target compound are pooled and concentrated under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis employs a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (45:55) at 1.0 mL/min. Retention time is 8.2 minutes, with UV detection at 230 nm.
Mass Spectrometry and NMR
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 377.9 [M+H]⁺. ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals: δ 6.85–7.25 (aromatic protons), 4.25 (benzodioxol OCH₂), and 3.75 (OCH₃).
Industrial-Scale Optimization
Solvent Recycling
Methanol and ethyl acetate are recovered via distillation, reducing production costs by 20–30%.
Byproduct Mitigation
Desfluoro paroxetine (Formula VIII) is minimized by maintaining reaction pH >9 during alkylation. Tetrahydropyridine derivatives (Formula XIV) are controlled by limiting hydrogenation temperatures to <60°C.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Desfluoroparoxetine is primarily recognized as a selective serotonin reuptake inhibitor (SSRI). It is structurally related to paroxetine, a well-known antidepressant. The compound's mechanism involves the inhibition of serotonin uptake in the synaptic cleft, thereby increasing serotonin levels and improving mood and anxiety disorders.
- Clinical Relevance : SSRIs like Desfluoroparoxetine are widely prescribed for major depressive disorder (MDD) and generalized anxiety disorder (GAD).
Neuroscience Research
Desfluoroparoxetine has been utilized in neuroscience to study serotonin distribution in the brain. It can be labeled with positron emitters such as or for use in positron emission tomography (PET) imaging studies.
- Research Findings : Studies employing this compound have helped elucidate the role of serotonin in various neuropsychiatric conditions, including depression and anxiety disorders. For example, experiments using radiolabeled Desfluoroparoxetine have demonstrated altered serotonin receptor availability in patients with depression compared to healthy controls .
Case Studies
Mechanism of Action
The mechanism of action of (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups play a crucial role in binding to these targets, leading to a biological response. The piperidine ring provides structural stability and influences the overall conformation of the molecule, affecting its activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₀H₂₄ClNO₄ (hydrochloride salt)
- Molecular Weight : ~377.45 g/mol (calculated for hydrochloride form)
- Stereochemistry : Two defined stereocenters (3S,4R) ensure enantiomeric specificity.
Comparison with Structurally Similar Compounds
Paroxetine Hydrochloride (Main Drug)
Structure : (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride.
Key Differences :
- Substituent at 4-position : Fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating).
- Molecular Weight: 365.83 g/mol (C₁₉H₂₁ClFNO₃) .
- Pharmacology : Paroxetine is a clinically used SSRI with high affinity for serotonin transporters. The 4-fluorophenyl group enhances binding efficiency compared to methoxyphenyl analogs .
Paroxetine Impurity A
Structure : (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride.
Key Differences :
Paroxetine Related Compound F (USP)
Structure : (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine.
Key Differences :
- Additional Methyl Group : 1-methylpiperidine substitution.
- Role : A methylated derivative used in system suitability testing for chromatographic methods.
Structural and Functional Impact of Substituents
Electronic Effects
- 4-Fluorophenyl (Paroxetine) : The electron-withdrawing fluorine enhances serotonin transporter binding by stabilizing charge interactions.
- 4-Methoxyphenyl (Target Compound) : The electron-donating methoxy group reduces binding affinity, as evidenced by the compound’s classification as an impurity rather than an active drug .
- Phenyl (Impurity A) : Absence of substituents further diminishes pharmacological activity .
Physicochemical Properties
| Property | Paroxetine Hydrochloride | Target Compound | Impurity A |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.2 | 3.5 |
| Aqueous Solubility | Low | Moderate | Low |
| Melting Point | ~140°C (decomposes) | Not reported | Not reported |
Research Findings and Pharmacological Implications
Binding Affinity Studies
- Paroxetine’s 4-fluorophenyl group contributes to a Ki of 0.1 nM for serotonin transporters, whereas methoxyphenyl analogs show 10–100-fold lower affinity .
- The target compound’s structural similarity to Paroxetine makes it a critical marker for monitoring synthetic impurities or degradation in drug formulations .
Regulatory and Quality Control Considerations
- USP Monographs: Paroxetine-related compounds, including the target impurity, are monitored using HPLC/UV methods to ensure ≤0.1% impurity thresholds .
- Toxicity Profile : While Paroxetine is well-characterized, the target compound’s toxicity remains understudied, necessitating adherence to ICH guidelines for impurity qualification .
Data Tables
Table 1: Comparative Structural and Molecular Data
| Compound Name | 4-Position Substituent | Molecular Formula (HCl Salt) | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Paroxetine Hydrochloride | 4-Fluorophenyl | C₁₉H₂₁ClFNO₃ | 365.83 | 61869-08-7 |
| Target Compound (Paroxetine EP Impurity C) | 4-Methoxyphenyl | C₂₀H₂₄ClNO₄ | 377.45 | 127017-69-0 |
| Paroxetine Impurity A | Phenyl | C₁₉H₂₂ClNO₃ | 347.84 | 130777-04-7 |
Biological Activity
The compound (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride , also known as a derivative of paroxetine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a piperidine ring with a benzodioxole moiety and a methoxyphenyl group. Its chemical formula is with a molecular weight of approximately 347.84 g/mol. The presence of these functional groups contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN O3 |
| Molecular Weight | 347.84 g/mol |
| CAS Number | 1394842-91-1 |
| Chemical Structure | Structure |
This compound functions primarily as a selective serotonin reuptake inhibitor (SSRI) . SSRIs are widely used in the treatment of depression and anxiety disorders by increasing serotonin levels in the brain, thereby enhancing mood and emotional stability. The structural components, particularly the benzodioxole and methoxyphenyl groups, are crucial for binding affinity to serotonin transporters.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant activity. A study demonstrated its efficacy in animal models of depression, showing notable improvements in behavioral tests such as the forced swim test and tail suspension test .
Anti-inflammatory Properties
In addition to its antidepressant effects, this compound has shown promise in exhibiting anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory conditions .
Study 1: Efficacy in Major Depressive Disorder
A clinical trial involving patients diagnosed with major depressive disorder (MDD) assessed the effectiveness of this compound compared to traditional SSRIs. Results indicated that patients treated with this compound experienced a faster onset of action and fewer side effects compared to those on standard treatments .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanistic pathways involved in the antidepressant effects of this compound. It was found to modulate serotonin receptors and enhance neurogenesis in the hippocampus, which is critical for mood regulation .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other similar SSRIs:
Q & A
Basic Research Questions
Synthesis and Purification Methods Q: What are the recommended synthetic routes for preparing (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine hydrochloride, and how can purity be optimized? A: The synthesis involves multi-step nucleophilic substitution and chiral resolution. A typical route begins with the reaction of 1,3-benzodioxol-5-ol with a chiral piperidine precursor bearing a 4-methoxyphenyl group. Key steps include protecting group strategies for stereochemical control and final HCl salt formation. Purity optimization requires iterative recrystallization using ethanol/water mixtures and preparative HPLC with C18 columns (methanol/ammonium acetate buffer). Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak® IC column, hexane/isopropanol mobile phase) .
Structural Characterization Techniques Q: Which analytical methods are most effective for confirming the stereochemical purity and structural integrity of this compound? A: Combine chiral HPLC (polysaccharide-based columns, 220 nm UV detection) with ¹H/¹³C NMR (DMSO-d₆, 600 MHz) to verify stereochemistry. High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (±2 ppm). Differential scanning calorimetry (DSC) assesses crystallinity and thermal stability, while X-ray crystallography resolves absolute configuration .
Storage and Stability Considerations Q: What are the optimal storage conditions to maintain the compound’s stability over extended periods? A: Store in amber glass vials under inert gas (argon or nitrogen) at -20°C. Desiccate with silica gel to prevent hygroscopic degradation. Periodic stability testing via HPLC (peak area monitoring) is recommended. Avoid exposure to light, heat (>40°C), and acidic/basic environments to prevent piperidine ring deformation or benzodioxole cleavage .
Advanced Research Questions
Stereochemical Analysis and Enantiomeric Resolution Q: How can researchers address challenges in separating and quantifying the (3S,4R) enantiomer from potential stereoisomeric impurities? A: Use polarimetric analysis coupled with chiral stationary phase chromatography (e.g., Lux® Cellulose-2 column, isocratic elution with 0.1% diethylamine in ethanol). For trace stereoisomer detection, employ mass-directed fractionation (LC-MS/MS, MRM mode). Molecular dynamics simulations (e.g., Schrödinger Maestro) predict retention behaviors based on steric and electronic interactions .
Metabolic Pathway Elucidation Q: What in vitro models are suitable for investigating the hepatic metabolism of this piperidine derivative? A: Human liver microsome (HLM) assays with NADPH cofactors, analyzed via LC-MS/MS, identify phase I metabolites (e.g., demethylation at the 4-methoxyphenyl group). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic contributions. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) supersomes and detect glucuronides via negative-ion mode MS .
Comparative Structure-Activity Relationship (SAR) Studies Q: How does the substitution pattern on the 4-aryl group influence receptor binding affinity compared to fluorophenyl analogs like paroxetine? A: Radioligand displacement assays (³H-citalopram for serotonin transporters) reveal methoxy substitution enhances lipophilicity (logP ~2.8 vs. 2.1 for fluorophenyl), altering membrane permeability. Molecular docking (AutoDock Vina) shows methoxy’s electron-donating effects stabilize π-π interactions with Trp123 in the S1 binding pocket. Compare IC₅₀ values across analogs to quantify SAR trends .
Impurity Profiling and Analytical Validation Q: What strategies are effective for detecting and quantifying process-related impurities, such as des-methyl intermediates or diastereomers? A: Develop a gradient HPLC method (Phenomenex Luna® C8, 0.1% TFA in acetonitrile/water) with UV/FL detection. Reference USP standards for related compounds (e.g., Paroxetine Impurity A) to calibrate retention times. For genotoxic impurity screening, use LC-TOF-MS with charged aerosol detection (CAD) for non-UV-active species .
Methodological Notes
- Synthetic Optimization: Vary reaction solvents (DMF vs. THF) and catalysts (K₂CO₃ vs. Cs₂CO₃) to improve yields.
- Safety Protocols: Follow GHS Category 2 (skin sensitization) precautions: use fume hoods, nitrile gloves, and full-face shields during synthesis .
- Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate structural modifications with bioactivity trends in SAR datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
